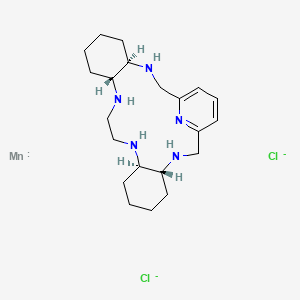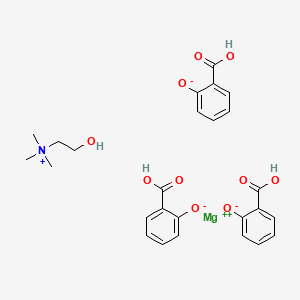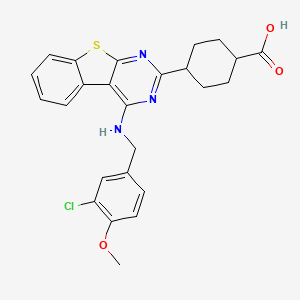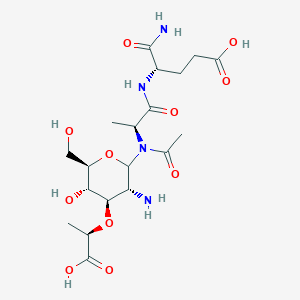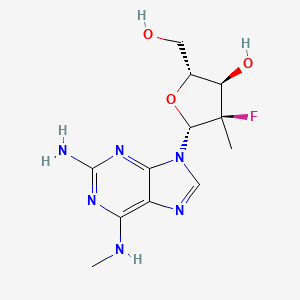
Hcv-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HCV-IN-31 is a compound known for its inhibitory effects on the hepatitis C virus (HCV). It is a nucleoside with antiviral activity, specifically targeting the replication of HCV. The compound has shown an effective concentration (EC50) of 15.7 micromolar in inhibiting HCV replication .
Preparation Methods
The synthesis of HCV-IN-31 involves several steps, starting with the preparation of the nucleoside scaffold. The synthetic route typically includes the following steps:
Formation of the nucleoside base: This involves the preparation of the purine or pyrimidine base.
Glycosylation: The nucleoside base is then glycosylated to attach the sugar moiety.
Fluorination: Introduction of the fluorine atom at the desired position on the nucleoside.
Protection and deprotection steps: These steps are crucial to ensure the correct functional groups are available for subsequent reactions.
Purification: The final compound is purified using techniques such as chromatography to achieve the desired purity.
Chemical Reactions Analysis
HCV-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the nucleoside.
Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HCV-IN-31 has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used to investigate the replication mechanisms of HCV and other viruses.
Medicine: this compound is studied for its potential therapeutic effects in treating HCV infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
HCV-IN-31 exerts its effects by inhibiting the replication of HCV. It targets the viral RNA-dependent RNA polymerase, which is essential for the replication of the viral genome. By binding to this enzyme, this compound prevents the synthesis of new viral RNA, thereby inhibiting the replication of the virus. This mechanism of action is similar to other nucleoside analogs used in antiviral therapy .
Comparison with Similar Compounds
HCV-IN-31 can be compared with other similar compounds, such as:
Sofosbuvir: Another nucleoside analog that inhibits HCV replication by targeting the RNA-dependent RNA polymerase.
Grazoprevir: A protease inhibitor that targets the NS3/4A protease of HCV.
Paritaprevir: Another NS3/4A protease inhibitor used in combination therapies for HCV.
This compound is unique in its specific structure and the presence of a fluorine atom, which enhances its binding affinity and inhibitory effects on the viral polymerase .
Properties
Molecular Formula |
C12H17FN6O3 |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C12H17FN6O3/c1-12(13)7(21)5(3-20)22-10(12)19-4-16-6-8(15-2)17-11(14)18-9(6)19/h4-5,7,10,20-21H,3H2,1-2H3,(H3,14,15,17,18)/t5-,7-,10-,12-/m1/s1 |
InChI Key |
HPINXBYYNVDDEB-GSWPYSDESA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)NC)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


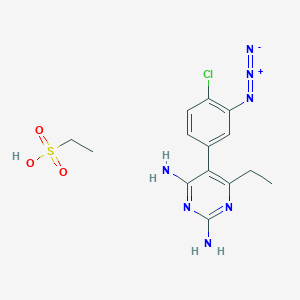
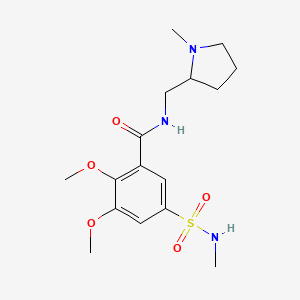
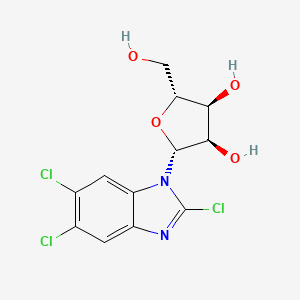
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)

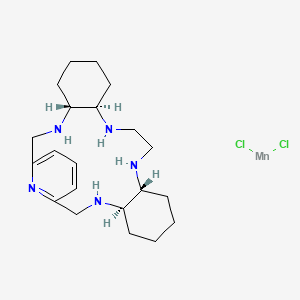
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10826915.png)
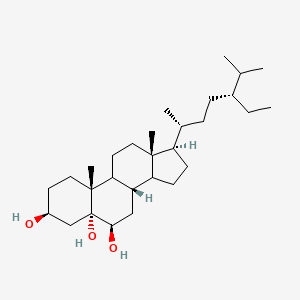
![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
